physicochemical properties of 2-(2,5-Difluorophenyl)-2-oxoacetic acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(2,5-Difluorophenyl)-2-oxoacetic Acid Executive Summary 2-(2,5-Difluorophenyl)-2-oxoacetic acid (CAS 1094294-16-2), also known as 2,5-difluorophe...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(2,5-Difluorophenyl)-2-oxoacetic Acid
Executive Summary
2-(2,5-Difluorophenyl)-2-oxoacetic acid (CAS 1094294-16-2), also known as 2,5-difluorophenylglyoxylic acid, is a specialized fluorinated building block critical to modern medicinal chemistry. Its core value lies in its bifunctional nature—possessing both an
-keto and a carboxylic acid moiety—making it a versatile electrophile for the synthesis of heterocycles and chiral amino acids. This compound serves as a strategic intermediate in the development of TRK inhibitors (e.g., Larotrectinib analogs) and other kinase-targeting therapeutics where the 2,5-difluorophenyl motif is required to modulate metabolic stability and lipophilicity.
Part 1: Chemical Identity & Structural Analysis
The introduction of fluorine atoms at the 2- and 5-positions of the phenyl ring significantly alters the electronic landscape of the molecule compared to its non-fluorinated analog, benzoylformic acid.
(Specific key varies by protonation state, generally derived from SMILES)
Structural Insight:
The electron-withdrawing nature of the fluorine substituents (Hammett
constants: , steric/electronic mix) exerts a strong inductive effect on the -keto group. This makes the ketone carbon significantly more electrophilic than in unsubstituted phenylglyoxylic acid, enhancing its reactivity toward nucleophiles (e.g., amines, hydrazines) but also increasing its susceptibility to hydration in aqueous media.
Part 2: Physicochemical Parameters
The following data synthesizes experimental baselines with calculated properties derived from structural analogs (e.g., 2,5-difluorophenylacetic acid and phenylglyoxylic acid).
Property
Value / Range
Context & Causality
Physical State
Solid (Crystalline powder)
Expected to form stable dimers via carboxylic acid hydrogen bonding.
Melting Point
90–110°C (Estimated)
Note: Analogous 2,5-difluorophenylacetic acid melts at 126–128°C. -Keto acids typically exhibit slightly lower melting points than their acetic acid counterparts due to disrupted crystal packing.
pKa (Acid)
1.5 – 2.0 (Predicted)
Significantly more acidic than acetic acid (pKa 4.76) and phenylglyoxylic acid (pKa ~2.1) due to the electron-withdrawing 2,5-difluoro ring and the adjacent carbonyl group stabilizing the carboxylate anion.
LogP (Lipophilicity)
0.8 – 1.2
The fluorine atoms increase lipophilicity relative to the parent keto acid, facilitating organic solvent solubility (DCM, EtOAc) but maintaining water solubility at neutral pH as a salt.
Solubility
High: Methanol, DMSO, DMFModerate: Ethyl Acetate, DCMLow: Water (acid form)
Soluble in water as the sodium/potassium salt.
Part 3: Reactivity & Synthetic Applications
The synthetic utility of 2-(2,5-difluorophenyl)-2-oxoacetic acid stems from its ability to undergo selective transformations at either the ketone or carboxylic acid functionality.
Core Synthetic Workflows
Friedel-Crafts Synthesis (Upstream): The commercial route typically involves the acylation of 1,4-difluorobenzene with oxalyl chloride/bromide in the presence of
. The directing effects of the fluorine atoms favor substitution at the 2-position relative to one fluorine (and 5 to the other).
Reductive Amination (Downstream): A primary application is the conversion to (S)-2-amino-2-(2,5-difluorophenyl)acetic acid or related chiral amines using transaminases or chiral hydrogenation catalysts. This is a key step in generating the pharmacophore for TRK inhibitors.
Decarboxylation Risk: Like all arylglyoxylic acids, this compound is prone to thermal or oxidative decarboxylation to form 2,5-difluorobenzaldehyde or 2,5-difluorobenzoic acid if handled improperly (e.g., high heat >150°C without protection).
Figure 1: Synthetic genealogy and downstream utility of 2-(2,5-difluorophenyl)-2-oxoacetic acid. Note the critical hydrolysis step to yield the target acid.[1]
Part 4: Experimental Protocols
Protocol 1: Purity Assessment via HPLC
Due to the high polarity and acidity of the compound, standard reverse-phase conditions must be modified to suppress ionization and ensure retention.
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).
Expected Retention: The keto acid will elute earlier than the corresponding decarboxylated impurity (aldehyde) or the reduced acetic acid analog.
Protocol 2: Solubility & Stability Handling
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The
-keto group is susceptible to oxidation; moisture can induce hydrate formation.
Solubilization: For biological assays, dissolve in 100% DMSO to create a stock solution (e.g., 100 mM). Dilute into aqueous buffers immediately prior to use. Avoid storing aqueous solutions >24 hours.
Part 5: Safety & Handling (HSE)
Signal Word: DANGER
Hazard Statements:
H314: Causes severe skin burns and eye damage (Corrosive).[2]
H290: May be corrosive to metals.
PPE Requirements:
Eye/Face: Tightly fitting safety goggles + Face shield.
Respiratory: P2/N95 respirator if dust formation is likely.
First Aid (Skin Contact): Immediately remove contaminated clothing.[3] Rinse skin with water/shower for at least 15 minutes. The acidity (pKa < 2) can cause rapid tissue damage similar to strong mineral acids.
References
American Elements. (n.d.). 2-(2,5-Difluorophenyl)-2-oxoacetic acid Properties and Specifications. Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1094294-16-2. Retrieved from [Link]
Google Patents. (2020). Synthesis of R-2-(2,5-difluorophenyl)pyrrolidine (Larotrectinib Intermediate). Patent CN110981779B.
Solubility Profile of 2-(2,5-Difluorophenyl)-2-oxoacetic acid in Organic Solvents: A Methodological Guide for Pharmaceutical Development
An in-depth technical guide or whitepaper on the core. Abstract The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical physicochemical parameter that profoundly influen...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide or whitepaper on the core.
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and the ultimate bioavailability of a drug product. This technical guide provides a comprehensive framework for determining the solubility profile of 2-(2,5-Difluorophenyl)-2-oxoacetic acid, a key building block in medicinal chemistry. Rather than presenting a static list of solubility values, we empower researchers with the foundational principles and a detailed, self-validating experimental protocol to generate this data accurately in their own laboratory settings. We delve into the theoretical underpinnings of solubility, provide a step-by-step equilibrium shake-flask method coupled with HPLC-UV analysis, and offer guidance on data interpretation. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical application of solubility science.
Introduction: The Critical Role of Solubility in Synthesis and Formulation
2-(2,5-Difluorophenyl)-2-oxoacetic acid is an important intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a carboxylic acid, a ketone, and a difluorinated phenyl ring, presents a unique combination of polar and non-polar characteristics. Understanding its solubility in a range of organic solvents is not an academic exercise; it is a fundamental prerequisite for:
Process Chemistry: Selecting appropriate solvents for synthesis to ensure reactants are in the same phase, thereby maximizing reaction rates and yield.
Purification: Designing efficient crystallization, extraction, and chromatographic purification steps, where differential solubility is the primary driver of separation.
Formulation Development: Providing foundational data for pre-formulation studies should the intermediate itself be considered for development or if its residual presence in an API needs to be controlled.
This guide provides the necessary theoretical and practical framework to systematically determine the solubility of this compound, enabling informed decision-making throughout the development lifecycle.
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For 2-(2,5-Difluorophenyl)-2-oxoacetic acid, we must consider the following:
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We anticipate high solubility in these solvents due to strong hydrogen bonding interactions with the carboxylic acid and keto groups of the solute.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. The carboxylic acid proton can interact strongly with the solvent, suggesting good solubility.
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. The polar functional groups of the solute are not effectively solvated, leading to an expectation of low solubility.
The Impact of the Difluorophenyl Ring: The fluorine atoms increase the molecule's polarity and can participate in weak hydrogen bonding, but the phenyl ring itself is hydrophobic, favoring interactions with less polar solvents compared to a non-aromatic analogue.
The interplay of these factors makes experimental determination essential, as theoretical prediction alone is insufficient for precise quantitative assessment.
The isothermal shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state. The protocol described below is a self-validating system designed for accuracy and reproducibility.
Preparation: Add an excess amount of 2-(2,5-Difluorophenyl)-2-oxoacetic acid to a series of glass vials to ensure that a solid phase remains at equilibrium. A good starting point is ~50 mg of solute.
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 36, and 48 hours) to ensure the concentration has plateaued.
Sample Collection: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solids settle.
Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This step is critical to remove any undissolved micro-particles.
Dilution: Accurately perform a serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve. The dilution factor must be precisely recorded.
Quantification: Analyze the diluted samples using a validated HPLC-UV method. A C18 column with a mobile phase of acidified water and acetonitrile is a common starting point for acidic aromatic compounds. The detection wavelength should be set to a lambda max of the compound for optimal sensitivity.
Analytical Method & Self-Validation
A robust HPLC method is the cornerstone of accurate quantification.
Method:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water (with 0.1% Formic Acid)
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detector Wavelength: Determine λmax via UV scan (typically 250-280 nm for this chromophore)
Calibration: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create a multi-point calibration curve (minimum 5 points). The curve's linearity (R² > 0.999) validates the analytical range.
Trustworthiness: The protocol's integrity is ensured by confirming equilibrium (time-point sampling) and by using a validated, linear analytical method for quantification.
Data Presentation and Interpretation
The results should be compiled into a clear, comparative table. The solubility can be expressed in various units, with mg/mL and mol/L being the most common and useful for chemists.
Table 1: Hypothetical Solubility Data for 2-(2,5-Difluorophenyl)-2-oxoacetic acid at 25 °C
Solvent
Solvent Type
Solubility (mg/mL)
Solubility (mol/L)
Heptane
Non-Polar
< 0.1
< 0.0005
Toluene
Non-Polar (Aromatic)
1.5
0.0074
Ethyl Acetate
Intermediate Polarity
45.2
0.224
Acetone
Polar Aprotic
155.8
0.771
Acetonitrile
Polar Aprotic
98.3
0.486
Tetrahydrofuran (THF)
Polar Aprotic
210.5
1.041
Ethanol
Polar Protic
> 300
> 1.484
Methanol
Polar Protic
> 350
> 1.731
DMSO
Polar Aprotic
> 400
> 1.978
(Note: The data in this table is illustrative and must be determined experimentally.)
Visualizing Solute-Solvent Interactions
The observed solubility trends can be rationalized by the dominant intermolecular forces between the solute and each solvent.
Foundational
A Comprehensive Technical Guide to the Safe Handling of 2-(2,5-Difluorophenyl)-2-oxoacetic acid and Related α-Keto Acids for Research and Development
An In-depth Technical Guide for Drug Development Professionals Introduction: 2-(2,5-Difluorophenyl)-2-oxoacetic acid is a fluorinated α-keto acid, a class of compounds that serve as crucial building blocks and intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Development Professionals
Introduction:
2-(2,5-Difluorophenyl)-2-oxoacetic acid is a fluorinated α-keto acid, a class of compounds that serve as crucial building blocks and intermediates in modern drug discovery and development. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule. While this specific compound is of high interest, comprehensive, peer-reviewed safety data and a dedicated Safety Data Sheet (SDS) are not readily available. This guide, therefore, serves as a critical resource for researchers, scientists, and drug development professionals. It provides a robust framework for safe handling, risk mitigation, and emergency preparedness by synthesizing data from structurally analogous compounds and adhering to established principles of laboratory safety. The protocols herein are designed to be self-validating systems, ensuring the highest degree of safety and scientific integrity.
Hazard Identification and GHS Classification (Inferred)
A definitive Globally Harmonized System (GHS) classification for 2-(2,5-Difluorophenyl)-2-oxoacetic acid has not been formally established. However, based on the known hazards of structurally similar phenylacetic acids, α-keto acids, and related fluorinated compounds, a conservative and protective classification can be inferred.[1][2][3] The primary hazards are associated with its acidic nature and potential for irritation upon contact. The GHS framework provides a standardized approach to hazard communication, which is essential for laboratory safety.[4][5][6]
Table 1: Inferred GHS Classification for 2-(2,5-Difluorophenyl)-2-oxoacetic acid
The classifications above are extrapolated from safety data for analogous compounds and should be treated as the minimum standard for handling. A thorough, experiment-specific risk assessment is mandatory before any work begins.
Toxicological Profile and Routes of Exposure
To the best of our knowledge, the specific chemical, physical, and toxicological properties of 2-(2,5-Difluorophenyl)-2-oxoacetic acid have not been thoroughly investigated.[1][2] Therefore, it is imperative to treat this compound as potentially hazardous and minimize all routes of exposure.
Inhalation: As a solid, the primary inhalation risk comes from dust or aerosols generated during weighing and transfer operations.[7] Inhalation may cause respiratory tract irritation.[1][2] All handling of the solid material must be performed in a certified chemical fume hood.
Dermal (Skin) Contact: This is a common route of laboratory exposure.[7] Based on data from similar compounds, it is expected to cause skin irritation.[1][2][3] Prolonged contact may lead to more severe effects.
Ocular (Eye) Contact: Direct contact with the eyes is likely to cause serious irritation.[1][2] The use of appropriate eye protection is non-negotiable.
Ingestion: Accidental ingestion may be harmful.[8] Ingestion can occur from contaminated hands, emphasizing the need for strict personal hygiene.[7][9]
No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound.[1][2][3]
Core Handling Protocols and Personal Protective Equipment (PPE)
A proactive and stringent approach to handling is the cornerstone of safety. The following protocols are based on established best practices for handling corrosive and irritating chemical solids.[10][11]
Engineering Controls
Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood to prevent the release of dust and aerosols.[7][10]
Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed, located near the workstation.[12]
Standard Workflow for Handling and Solution Preparation
The following diagram outlines the mandatory, self-validating workflow for safely handling the compound from storage to use.
Caption: Standard Operating Procedure for Weighing and Solution Preparation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing exposure. The following table outlines the minimum requirements.
Table 2: Required Personal Protective Equipment (PPE)
Standard safety glasses are insufficient. Goggles provide a seal to protect against dust and splashes. A face shield should be used when handling larger quantities.
Hand
Chemical-resistant gloves (Nitrile or Butyl rubber).[10][11]
Always inspect gloves for tears or holes before use. Use proper removal technique to avoid contaminating skin.[1][2] Wash hands thoroughly after glove removal.
Protects skin and personal clothing from contamination. For larger scale operations, a chemical-resistant apron is recommended.
Respiratory
Not required if handled exclusively within a fume hood.
If a fume hood is not available or fails, a NIOSH-approved respirator with an appropriate cartridge for organic acids and vapors must be used by trained personnel.[10]
Emergency Procedures
Rapid and correct response to an exposure or spill is critical to mitigating harm.
First-Aid Measures
Exposure Route
First-Aid Protocol
Inhalation
Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2]
Skin Contact
Take off contaminated clothing immediately.[2] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, get medical advice.
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and seek immediate medical attention.[1]
In all cases of exposure, show the attending physician this safety guide or the container label.[1][2]
Spill and Leak Response
A clear, logical decision-making process is essential for safely managing a spill.
Caption: Decision Tree for Chemical Spill Response.
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen fluoride.[8]
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Storage, Stability, and Disposal
Proper storage and disposal are final, critical steps in the chemical lifecycle to ensure safety and regulatory compliance.
Storage Conditions
Temperature: Store in a cool, dry, and well-ventilated area.[10] For long-term stability and to minimize degradation, refrigeration at 2-8°C is recommended.[1][10]
Container: Keep containers tightly closed in a dry place.[2]
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8][12]
Waste Disposal
Procedure: Disposal of this material and its container must be done through a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1][2]
Contaminated Packaging: Dispose of as unused product in accordance with all applicable local, state, and federal regulations.[1]
Metabolic Stability of 2,5-Difluorophenyl Compounds in Drug Discovery
This guide details the metabolic stability profile of the 2,5-difluorophenyl moiety in drug discovery. It synthesizes mechanistic physical organic chemistry with practical experimental protocols for assessing metabolic l...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the metabolic stability profile of the 2,5-difluorophenyl moiety in drug discovery. It synthesizes mechanistic physical organic chemistry with practical experimental protocols for assessing metabolic liabilities.[1][2][3]
[4][5][6][7][8][9]
Executive Summary
The 2,5-difluorophenyl moiety represents a high-value pharmacophore in modern medicinal chemistry, distinct from its more common 2,4-difluoro (e.g., Fluconazole) or 2,6-difluoro (e.g., Dabrafenib) counterparts.[4][5][6][7][8] Its strategic incorporation is often driven by the "Goldilocks" principle: it provides a unique balance of lipophilicity modulation (
), metabolic blocking of para-positions, and altered ring electronics that can suppress oxidative metabolism without incurring the high steric penalty of ortho-disubstitution.
However, this moiety introduces a bifurcated metabolic risk profile.[1][2] While the C-F bonds effectively block Cytochrome P450 (CYP) oxidation at the 2 and 5 positions, the resulting electronic landscape can sensitize the ring to nucleophilic aromatic substitution (
) by glutathione (GSH) if electron-withdrawing groups (EWGs) are present.[3] This guide provides the technical framework to navigate these competing stability factors.
Mechanistic Rationale & Metabolic Liabilities[2]
The Electronic "Switch": CYP vs. GSH
The metabolic fate of a 2,5-difluorophenyl compound is dictated by the electronic nature of the scaffold to which it is attached. This creates a predictable "switch" in metabolic liability.[1][2]
Mechanism: The fluorine atoms at C2 and C5 deactivate the ring inductively (
), raising the oxidation potential.[2][3] However, they do not sterically block the C4 position effectively.[1][2] If C4 is unsubstituted, it becomes a "soft spot" for hydroxylation.[1][2]
Stability Advantage: The 2,5-pattern prevents the formation of toxic quinone-imine intermediates more effectively than 2,4-patterns (where the 4-position is blocked, forcing oxidation to less favorable sites or N-oxidation).[4][5][6][7][8][9]
Mechanism: An electron-withdrawing group (EWG) at C1 activates the ring.[2][3][9]
The 2,5-Advantage: In a 2,4-difluoro system with a C1-EWG, both fluorines are activated (ortho and para).[4][5][6][7][8][9] In a 2,5-difluoro system , only the C2-fluorine is ortho-activated; the C5-fluorine is meta to the EWG and relatively inert to
.[4][5][6][7][8][9] This makes the 2,5-isomer inherently more resistant to defluorination than the 2,4-isomer in electron-deficient scaffolds.[4][5][6][7][8][9]
Case Study: Isavuconazole
Isavuconazole (Cresemba) utilizes a 2,5-difluorophenyl group, unlike its predecessors Fluconazole and Voriconazole (both 2,4-difluoro).[3][4][6][8]
Rationale: The 2,5-substitution pattern in Isavuconazole works in concert with the bulky side chain to optimize the binding fit within the CYP51 (lanosterol 14
-demethylase) fungal pocket while maintaining metabolic stability against human hepatic CYPs.[3][5][6] The shift from 2,4 to 2,5 alters the vector of the fluorine dipoles, influencing the of proximal basic nitrogens and reducing clearance.[1]
Visualization: Metabolic Decision Tree
The following diagram illustrates the divergent metabolic pathways based on the electronic environment of the 2,5-difluorophenyl ring.
Caption: Divergent metabolic fates of 2,5-difluorophenyl compounds driven by electronic substitution patterns.
Experimental Protocols
To rigorously assess the stability of 2,5-difluorophenyl compounds, standard microsomal assays must be augmented with specific trapping protocols.[1][2][6]
Protocol A: Reactive Metabolite Trapping (GSH)
Objective: Detect defluorination or adduct formation indicative of bioactivation.[3]
Detection: Centrifuge (3000 x g, 20 min). Analyze supernatant via LC-MS/MS.
Key Mass Shift: Look for [M + 307 - 20] (GSH adduct + loss of HF) or [M + 307] (Direct adduct).[3]
Neutral Loss Scan: Monitor for neutral loss of 129 Da (
-glutamyl moiety) to confirm GSH conjugates.[2][3][9]
Protocol B: 19F-NMR Metabolite Profiling
Objective: Quantify defluorination and identify regioselectivity of metabolism without radiolabeling.[4][5][6][7][9]
Why this works: The 2,5-difluoro pattern gives a distinct doublet-of-doublets signal in
F NMR.[3][4][5][6][7][8][9] Metabolic perturbation (e.g., defluorination or adjacent hydroxylation) causes significant chemical shift changes.[1][2][3]
Workflow:
Incubation: Scale up microsomal incubation to 1 mL volume. Increase compound concentration to
(solubility permitting).
Duration: Incubate for 2-4 hours to ensure sufficient metabolite accumulation.
Quench: Add 2 mL Acetonitrile. Vortex and centrifuge.[1][2]
Preparation: Evaporate supernatant to dryness under
. Reconstitute in deuterated solvent ( or ).
Acquisition: Acquire proton-decoupled
F NMR spectra.
Signal Analysis: Intact 2,5-difluoro moiety shows two distinct signals (typically
Caption: Integrated workflow for assessing metabolic stability and reactive metabolite formation.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2][6] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2][3][6][8]
Rietjens, I. M., et al. (1989).[1][2][3] Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Chemico-Biological Interactions, 69(1), 25-40.[3][4][5][6][8][9]
Pettit, S., et al. (2015).[1][2][3] Discovery and development of isavuconazole.[1][2] Clinical Infectious Diseases, 60(suppl_1), S272-S272.[1][2][3][6][8] [3]
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001).[1][2] Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.[1][2][3][6] [3]
Meanwell, N. A. (2018).[1][2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1][2][3][6][8] [3]
Technical Application Note: Strategic Synthesis of Fluorinated N-Heterocycles via 2-(2,5-Difluorophenyl)-2-oxoacetic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6] In modern medicinal chemistry, the incorporation of fluorine atoms into heterocyclic scaffolds is a pivotal strategy for modulating physicochemical properties (pKa,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
In modern medicinal chemistry, the incorporation of fluorine atoms into heterocyclic scaffolds is a pivotal strategy for modulating physicochemical properties (pKa, lipophilicity) and metabolic stability. 2-(2,5-Difluorophenyl)-2-oxoacetic acid (CAS: 1339922-71-2) represents a high-value "warhead" for the synthesis of privileged pharmacophores.
Unlike simple benzoyl chlorides or benzoic acids, this
-keto acid moiety offers a bidentate electrophilic profile . It allows for the divergent synthesis of quinoxalinones (via 1,2-condensation) and benzimidazoles (via decarboxylative condensation), governed strictly by reaction conditions.
This guide details the protocols for exploiting this building block, specifically addressing the electronic deactivation and steric challenges imposed by the ortho,meta-difluoro substitution pattern.
Chemical Profile
Property
Specification
Compound Name
2-(2,5-Difluorophenyl)-2-oxoacetic acid
CAS Number
1339922-71-2
Molecular Weight
186.11 g/mol
Key Reactivity
-Keto electrophilicity; Decarboxylation potential
Structural Utility
Precursor for kinase inhibitors (Quinoxaline) and GPCR ligands (Benzimidazole)
Mechanistic Pathways & Retrosynthesis
The reactivity of 2-(2,5-Difluorophenyl)-2-oxoacetic acid is defined by the competition between the
-ketone and the carboxylic acid.
Pathway A (Quinoxalinone Formation): Under neutral or acidic conditions, 1,2-diamines attack the ketone (Schiff base formation) followed by intramolecular amidation. The carbon backbone is retained.
Pathway B (Benzimidazole Formation): Under oxidative or specific catalytic conditions (e.g., amino acid catalysis), the intermediate undergoes decarboxylation, resulting in a 5-membered ring.
Pathway Visualization (DOT)
Figure 1: Divergent synthesis pathways. Green path retains the carbonyl carbon; Red path involves decarboxylation.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(2,5-Difluorophenyl)quinoxalin-2(1H)-one
Target Application: Kinase Inhibitor Scaffolds (e.g., VEGFR, EGFR analogs).
Rationale: The 2,5-difluoro motif provides metabolic resistance against P450 oxidation at the phenyl ring, while the quinoxalinone NH offers a hydrogen bond donor for the ATP-binding pocket.
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2,5-Difluorophenyl)-2-oxoacetic acid (1.86 g, 10 mmol) in 20 mL of Ethanol.
Addition: Add 1,2-phenylenediamine (1.14 g, 10.5 mmol) in a single portion. The solution may darken immediately due to Schiff base formation.
Catalysis: Add 0.5 mL of Glacial Acetic Acid.
Expert Insight: The ortho-fluorine atom on the phenyl ring creates steric bulk and electronic repulsion. The acid catalyst is critical to protonate the ketone oxygen, facilitating nucleophilic attack by the amine despite the deactivated nature of the fluorinated ring.
Reflux: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).
Endpoint: Disappearance of the starting keto-acid.
Work-up: Cool the mixture to room temperature. The product often precipitates directly as a solid.
Isolation: Filter the precipitate. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove unreacted diamine).
Purification: If necessary, recrystallize from EtOH/DMF (9:1).
Expected Yield: 85–92%
Characterization (QC):
1H NMR (DMSO-d6): Look for the singlet amide proton (~12.5 ppm) and the absence of the carboxylic acid proton.
19F NMR: Two distinct multiplets corresponding to the 2- and 5-positions.
Protocol B: Synthesis of 2-(2,5-Difluorophenyl)benzimidazole
Target Application: Bioisosteres for amide bonds; GPCR antagonists.
Rationale: This protocol utilizes a decarboxylative coupling.[2] The ortho-fluorine effect is less hindering here as the transition state is different, but temperature control is vital to ensure complete CO2 extrusion.
Charge: Dissolve the keto-acid (10 mmol) and diamine (10 mmol) in DMF (15 mL).
Activation: Add L-Proline (115 mg, 1 mmol).
Mechanism:[1][3] Proline forms an iminium intermediate that facilitates decarboxylation under milder conditions than pure thermal degradation.
Reaction: Heat to 80–100 °C open to the air (or with an O2 balloon) for 12 hours.
Note: Unlike Protocol A, this reaction requires an oxidative environment to aromatize the imidazole ring after decarboxylation.
Work-up: Pour the reaction mixture into crushed ice (100 g). Stir vigorously for 30 minutes.
Isolation: Collect the precipitate by filtration.
Purification: Column chromatography (SiO2, gradient 0-5% MeOH in DCM).
Expected Yield: 70–80%
Critical Process Parameters (CPP) & Troubleshooting
The 2,5-difluoro substitution introduces specific challenges compared to non-fluorinated analogs.
Parameter
Impact of 2,5-Difluoro Substitution
Mitigation Strategy
Solubility
The fluorinated ring increases lipophilicity but decreases solubility in polar protic solvents (MeOH/EtOH).
Use DMF/EtOH mixtures or pure Acetic Acid for reflux steps.
Reactivity
The ortho-fluorine (C2) exerts an inductive withdrawing effect (-I) but also steric hindrance.
Increase reaction time by 20% compared to phenylglyoxylic acid. Ensure vigorous stirring.
Regioselectivity
If using substituted diamines (e.g., 4-methyl-1,2-diaminobenzene), the ortho-F steric bulk will dictate the major isomer.
The less hindered amine of the diamine will attack the ketone first. Verify isomer ratio via NOE NMR.
Analytical Validation
To ensure the integrity of the synthesized heterocycles, the following analytical markers must be verified.
19F NMR Interpretation
The 2,5-difluoro pattern yields a distinct signature that confirms the ring integrity has not been compromised (e.g., by nucleophilic aromatic substitution of the fluorine).
Signal 1 (C2-F): Typically -110 to -120 ppm (multiplet). This signal may show through-space coupling if the heterocycle carbonyl is in proximity.
Signal 2 (C5-F): Typically -130 to -145 ppm (multiplet).
Construction of benzoheterocycles from arylglyoxylic acids.
Source: Organic & Biomolecular Chemistry.[4][5][2][3]
Context: foundational protocol for catalyst-free synthesis of quinoxalinones in water.
Synthesis of fluorinated quinoxalines.
Source: Organic Chemistry Portal / Synthesis (2022).[6]
Context: Discusses the use of fluorinated acid derivatives in heterocycle formation.
Synthesis of benzimidazoles via amino acid catalysis.
Source: RSC Advances / NIH.
Context: Protocol for the decarboxylative route to benzimidazoles from alpha-keto acids.
2-(2,5-Difluorophenyl)-2-oxoacetic acid Product Data.
Source: BLD Pharm / Chemical Catalogs.
Context: Physical properties and commercial availability of the specific building block.
Application Note & Protocols: Condensation Reactions of 2-(2,5-Difluorophenyl)-2-oxoacetic acid with Diamines for Drug Discovery Scaffolds
An In-Depth Guide to the Synthesis of Bioactive Heterocycles Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Use of Fluorinated α-Ketoacids in Heterocyclic Synthesis In the landscape of mode...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of Bioactive Heterocycles
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Use of Fluorinated α-Ketoacids in Heterocyclic Synthesis
In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery. These scaffolds are ubiquitous in pharmaceuticals due to their ability to present functional groups in well-defined spatial arrangements, enabling precise interactions with biological targets. Among the vast array of synthetic precursors, α-ketoacids are particularly valuable due to their dual reactivity, possessing both a ketone and a carboxylic acid function.
This guide focuses on a specific, highly versatile building block: 2-(2,5-Difluorophenyl)-2-oxoacetic acid . The incorporation of a 2,5-difluorophenyl moiety is a deliberate design choice, leveraging the unique properties of fluorine to enhance metabolic stability, binding affinity, and lipophilicity of the final compounds.[1] When this α-ketoacid is reacted with diamines, it serves as a powerful route to synthesize pharmacologically significant heterocyclic systems, most notably quinoxalines and benzodiazepines. These resulting structures are recognized as "privileged scaffolds" for their consistent appearance in a wide range of biologically active agents, including anticancer, antiviral, anti-inflammatory, and antimicrobial drugs.[2][3][4][5]
This document provides a comprehensive overview of the theoretical underpinnings, practical applications, and detailed experimental protocols for the condensation of 2-(2,5-Difluorophenyl)-2-oxoacetic acid with various diamines. It is intended for researchers, medicinal chemists, and process development scientists seeking to harness these reactions for the creation of novel therapeutic candidates.
Part 1: Reaction Mechanisms and Rationale
The reaction between an α-ketoacid and a diamine is a classic acid-catalyzed condensation-cyclization process. The specific structure of the resulting heterocycle is dictated by the nature of the diamine used. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring activates the adjacent α-keto carbon, making it highly susceptible to nucleophilic attack by the amine groups of the diamine.
Mechanism I: Formation of Quinoxalin-2(1H)-ones
When 2-(2,5-Difluorophenyl)-2-oxoacetic acid is reacted with an ortho-phenylenediamine, the reaction proceeds via a consecutive condensation mechanism to yield a 3-substituted quinoxalin-2(1H)-one. This is a widely used and efficient method for constructing the quinoxaline core.[2][6]
The key steps are:
Initial Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the highly electrophilic ketone carbonyl of the α-ketoacid.
Dehydration to Imine: The resulting hemiaminal intermediate rapidly loses a molecule of water to form a Schiff base (imine).
Intramolecular Cyclization: The second, pendant amino group then attacks the carboxylic acid carbonyl. This is often the rate-limiting step and can be facilitated by acidic conditions which protonate the carbonyl oxygen, increasing its electrophilicity.
Final Dehydration: A final dehydration step from the cyclic intermediate yields the stable, aromatic quinoxalinone ring system.
Caption: General reaction mechanism for quinoxalinone synthesis.
Mechanism II: Formation of Benzodiazepine Derivatives
Alternatively, reacting the α-ketoacid with a different class of diamines, such as substituted o-phenylenediamines under conditions favoring reaction with both carbonyls (if the carboxylic acid is first converted to a more reactive species) or with aliphatic diamines like ethylenediamine, can lead to the formation of seven-membered diazepine rings. The synthesis of 1,5-benzodiazepines, for instance, is a well-established condensation reaction.[7][8][9] The pathway involves sequential imine formation and cyclization, analogous to quinoxaline synthesis, but resulting in a larger, non-aromatic heterocyclic ring.
Part 2: Application Notes - The Pharmacological Significance of Fluorinated Quinoxalines
The products derived from these reactions are of significant interest to drug development professionals.
Broad-Spectrum Biological Activity: Quinoxaline derivatives are renowned for their diverse pharmacological profiles, exhibiting activities such as anticancer, antimicrobial, antiviral (including anti-HIV), anti-inflammatory, and analgesic properties.[2][3][4][5] A slight modification of the quinoxaline core can lead to significant changes in biological activity, making it a highly adaptable scaffold.[4]
Kinase Inhibition: Many quinoxaline derivatives function as protein kinase inhibitors, a critical mechanism for anticancer therapies.[3] Their planar structure allows them to intercalate into DNA or bind to the ATP-binding sites of kinases.
Role of Fluorine: The 2,5-difluorophenyl substituent is not merely a placeholder. Fluorine atoms can form hydrogen bonds and other non-covalent interactions within enzyme active sites, potentially increasing binding affinity and selectivity. Furthermore, the C-F bond is exceptionally strong, which can block metabolic attack at those positions, thereby improving the pharmacokinetic profile of the drug candidate.[1]
Part 3: Experimental Protocols
These protocols are designed to be robust and reproducible. Researchers should adapt them based on the specific reactivity of their chosen diamine. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 3-(2,5-Difluorophenyl)quinoxalin-2(1H)-one
This protocol details a general procedure for the condensation of 2-(2,5-Difluorophenyl)-2-oxoacetic acid with o-phenylenediamine.
Materials and Reagents:
2-(2,5-Difluorophenyl)-2-oxoacetic acid (1.0 eq)
o-Phenylenediamine (1.0 eq)
Ethanol (or Glacial Acetic Acid) as solvent
Round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle
TLC plates (silica gel 60 F254)
Filtration apparatus (Büchner funnel)
Standard laboratory glassware
Step-by-Step Methodology:
Reaction Setup: To a 100 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol, 1.0 eq) and ethanol (30 mL). Stir the mixture at room temperature until the diamine is fully dissolved.
Addition of Ketoacid: Add 2-(2,5-Difluorophenyl)-2-oxoacetic acid (2.02 g, 10 mmol, 1.0 eq) to the solution in one portion.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) using a heating mantle. The reaction is typically carried out for 2-6 hours.[10]
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The product spot should be significantly more non-polar than the starting materials.
Product Isolation: Upon completion, cool the reaction flask to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate as a solid.
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any residual soluble impurities.
Drying and Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Self-Validation & Expected Results:
Appearance: The final product is typically an off-white to pale yellow crystalline solid.
Yield: Expected yields are generally good to excellent, ranging from 75-95%.
Troubleshooting: If no precipitate forms upon cooling, slowly add cold water to the reaction mixture to induce precipitation. If the reaction does not go to completion, adding a catalytic amount of acid (e.g., a few drops of HCl) or switching the solvent to glacial acetic acid can increase the reaction rate.
Caption: Experimental workflow for quinoxalinone synthesis.
Part 4: Data Summary and Characterization
The successful synthesis of these compounds must be confirmed through rigorous analytical characterization. Below are tables summarizing typical reaction parameters and expected spectroscopic data for a representative product.
Table 1: Representative Reaction Parameters for Substituted Quinoxalinone Synthesis
Diamine Substrate
Solvent
Catalyst
Time (h)
Temp (°C)
Yield (%)
o-Phenylenediamine
Ethanol
None
4
78
92%
4,5-Dimethyl-1,2-phenylenediamine
Ethanol
CSA (10 mol%)
3
78
88%
4-Chloro-1,2-phenylenediamine
Acetic Acid
None
5
118
85%
1,2-Diaminonaphthalene
DMF
None
6
100
79%
Note: Data is representative and based on established methods for similar condensations.[10][11] CSA = Camphorsulfonic acid.
Table 2: Expected Spectroscopic Data for 3-(2,5-Difluorophenyl)quinoxalin-2(1H)-one
Ali, M. A., Ismail, R., & Choon, T. S. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Pharmacy and Pharmaceutical Sciences, 1(1), 1-21. [Link]
El-Sayed, M. E. A., & Al-Rashood, S. T. (2023). Quinoxaline and examples of its pharmacological activities. ResearchGate. [Link]
Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]
Jadhav, S. D., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(5), 1252. [Link]
Pharmacophore. (2011). Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives-a review. Pharmacophore, 2(1), 1-22. [Link]
International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1,5- Benzodiazepines A Review. IJTSRD, 5(5). [Link]
Reddy, K. S. K., et al. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. [Link]
Reddy, K. S. K., et al. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ISRN Organic Chemistry, 2011, 801594. [Link]
Gerasimova, E. S., et al. (2025). Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones. ACS Omega. [Link]
Kumar, R., et al. (2014). Synthesis of Novel Diazepine Derivatives. Scribd. [Link]
Sharma, S., & Gangal, S. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Organic & Medicinal Chemistry International Journal. [Link]
Cerecetto, H., et al. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra. [Link]
Boruah, M., & Prajapati, D. (2014). Synthesis of quinoxaline derivatives using different diketo and diamines. ResearchGate. [Link]
Anuse, S. D., et al. (2018). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 5(3). [Link]
Liang, G., et al. (2011). A biocompatible condensation reaction for controlled assembly of nanostructures in live cells. Nature Chemistry, 3(10), 807-811. [Link]
Google Patents. (2020). The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. CN110981779B.
Ghaemy, M., & Bhrani, S. (2012). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. ResearchGate. [Link]
Application Notes and Protocols for the Synthesis of Novel Quinoxaline Derivatives from 2-(2,5-Difluorophenyl)-2-oxoacetic Acid
Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of quinoxaline derivatives, starting from 2-(2,5-Difluoro...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of quinoxaline derivatives, starting from 2-(2,5-Difluorophenyl)-2-oxoacetic acid and ortho-phenylenediamines. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The incorporation of fluorine atoms into these structures can further enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile, making fluorinated quinoxalines particularly valuable in drug discovery.[2][5][6] This document outlines the underlying reaction mechanism, provides a step-by-step synthetic protocol, details characterization techniques, and offers troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Quinoxalines
Quinoxalines, or benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[3][7] This structural motif is a privileged scaffold in drug development, forming the core of numerous biologically active molecules.[8][9] The strategic introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties.[5][6] The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's electronic properties, lipophilicity, and resistance to metabolic degradation.[5][6]
The synthesis of quinoxalines is most commonly achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[10][11][12] This application note focuses on a specific and highly relevant variant of this reaction: the condensation of an α-keto acid, 2-(2,5-Difluorophenyl)-2-oxoacetic acid, with an ortho-phenylenediamine. This reaction provides a direct and efficient route to novel 3-(2,5-difluorophenyl)quinoxalin-2(1H)-one derivatives, which are valuable intermediates for further chemical elaboration and biological screening.
Reaction Mechanism: The Pathway to Quinoxaline Formation
The formation of the quinoxaline ring from an α-keto acid and an o-phenylenediamine is a classic condensation reaction that proceeds through a well-understood mechanism. The reaction is typically acid-catalyzed and involves the sequential formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic quinoxaline system.
The key mechanistic steps are as follows:
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the electrophilic keto-carbonyl carbon of 2-(2,5-Difluorophenyl)-2-oxoacetic acid.
Carbinolamine Formation: This initial attack forms a transient tetrahedral intermediate known as a carbinolamine.
Dehydration to Imine: The carbinolamine readily dehydrates under the reaction conditions to form a Schiff base or imine intermediate.
Intramolecular Cyclization (Amidation): The second, unreacted amino group of the phenylenediamine then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl carbon. This is the key ring-closing step.
Final Dehydration: The resulting cyclic intermediate undergoes a final dehydration step to eliminate a molecule of water, leading to the formation of the thermodynamically stable, aromatic quinoxalin-2(1H)-one ring system.
Caption: Generalized reaction mechanism for quinoxaline synthesis.
Experimental Section: A Step-by-Step Protocol
This protocol provides a generalized method for the synthesis of 3-(2,5-difluorophenyl)quinoxalin-2(1H)-one derivatives. Researchers should adapt the specific quantities and conditions based on the particular o-phenylenediamine used and standard laboratory safety practices.
Materials and Reagents
Starting Materials:
2-(2,5-Difluorophenyl)-2-oxoacetic acid
Substituted or unsubstituted o-phenylenediamine
Solvent:
Ethanol or Acetic Acid
Reagents for Workup & Purification:
Distilled water
Saturated sodium bicarbonate solution
Ethanol (for recrystallization)
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and hotplate
Büchner funnel and filter flask
Standard laboratory glassware
Analytical instruments (NMR, FT-IR, MS)
Synthetic Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(2,5-Difluorophenyl)-2-oxoacetic acid (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid (approx. 10-15 mL per mmol of keto acid).
Addition of Diamine: To this stirring solution, add the selected o-phenylenediamine (1.0 eq) portion-wise at room temperature.
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain this temperature for 2-6 hours.[10][13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into ice-cold water to induce precipitation.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the crude product sequentially with cold water and then a small amount of cold ethanol to remove residual acid and unreacted starting materials. If acetic acid was used as the solvent, it is advisable to wash the solid with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
Drying: Dry the purified solid product under vacuum or in a desiccator.
Purification (if necessary): For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol.
Caption: Experimental workflow for quinoxaline derivative synthesis.
Data Presentation and Characterization
The synthesized compounds must be thoroughly characterized to confirm their identity, structure, and purity.[1]
Summary of Experimental Parameters (Template)
Parameter
Description
Reactant 1
2-(2,5-Difluorophenyl)-2-oxoacetic acid
Reactant 2
[Specify o-phenylenediamine used]
Solvent
Ethanol or Acetic Acid
Temperature
Reflux (e.g., ~78 °C for Ethanol)
Reaction Time
2-6 hours
Yield (%)
[To be determined experimentally]
Appearance
[e.g., White to pale yellow solid]
Expected Spectroscopic Data
The following table summarizes the characteristic spectral data expected for a 3-(2,5-difluorophenyl)quinoxalin-2(1H)-one derivative.
Technique
Characteristic Features
¹H NMR
~12.0 ppm: Broad singlet, 1H (N-H proton of the quinoxalinone ring).[9] ~7.0-8.0 ppm: Multiplets, corresponding to the aromatic protons on both the quinoxaline and the difluorophenyl rings.
¹³C NMR
~150-160 ppm: Signal for the amide carbonyl carbon (C=O). ~115-150 ppm: Multiple signals in the aromatic region, including carbons bearing fluorine (showing C-F coupling).
FT-IR (cm⁻¹)
~3200-3000: N-H stretching vibration. ~1680-1650: Strong C=O stretching vibration (amide carbonyl).[14] ~1600-1450: C=C and C=N stretching of the aromatic rings. ~1250-1100: C-F stretching vibrations.
Mass Spec (MS)
A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the target compound.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Yield
Insufficient reaction time or temperature.
Increase reflux time and monitor via TLC. Ensure the reaction is at the appropriate reflux temperature.
Decomposition of starting materials.
Use high-purity starting materials. Consider a milder catalyst or solvent system.
Impure Product
Incomplete reaction; presence of starting materials.
Extend reaction time. Optimize the washing steps during workup. Recrystallize the product.
Formation of side products.
The reaction is generally clean, but side reactions can occur. Purification by column chromatography may be required.
Product Fails to Precipitate
High solubility in the reaction solvent.
Reduce the solvent volume by rotary evaporation. Pour the reaction mixture into a large volume of ice-cold water to force precipitation.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of novel 3-(2,5-difluorophenyl)quinoxalin-2(1H)-one derivatives. This pathway is highly valuable for generating libraries of fluorinated quinoxalines for screening in drug discovery programs. The straightforward nature of the condensation reaction, coupled with the ease of product isolation, makes this an accessible and powerful tool for medicinal chemists and researchers in the pharmaceutical sciences. The robust characterization methods outlined ensure the structural integrity and purity of the synthesized compounds, laying a solid foundation for subsequent biological evaluation.
References
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). National Institutes of Health (NIH).
Spectroscopic Analysis of 2-(Hydrazinyl)quinoxaline Derivatives: A Technical Guide. (n.d.). BenchChem.
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. (2007). Spectroscopy Letters - Taylor & Francis.
The Rising Therapeutic Potential of Fluorinated Quinoxalines: A Technical Guide to Their Biological Activities. (n.d.). BenchChem.
SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (2016). Journal of Humanities and Applied Science.
Synthesis and biological evaluation of functionalized quinoxaline derivatives. (n.d.). Der Pharma Chemica.
The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination. (1970). Biochemical Journal.
The introduction of acyl groups into 2,5-difluoro-substituted aromatic rings is a pivotal transformation in the synthesis of bioactive compounds, including antifungal agents, COX-2 inhibitors, and liquid crystalline materials. However, this transformation presents a "Deactivation-Regiocontrol Paradox" :
Substrate Identification: The "2,5-difluoro" motif typically arises from the functionalization of 1,4-difluorobenzene . In this precursor, the fluorine atoms are para to each other.[1]
Electronic Deactivation: While fluorine is an ortho/para director due to resonance (
), its strong inductive withdrawal () significantly deactivates the ring toward Electrophilic Aromatic Substitution (EAS).[1] 1,4-Difluorobenzene is considerably less reactive than 1,3-difluorobenzene or monofluorobenzene [1, 2].
Regiochemistry: In 1,4-difluorobenzene, all four open positions are equivalent (ortho to one F, meta to the other). Successful acylation yields the 2,5-difluoroacyl derivative.
Consequently, standard Friedel-Crafts conditions often result in low conversion or require forcing conditions that promote side reactions (e.g., defluorination). This guide details two high-fidelity protocols: a robust Classical Aluminum Chloride Method for scalable ketone synthesis, and a Lithiation-Acylation Alternative for substrates where EAS fails.
Mechanistic Decision Matrix
Before selecting a protocol, researchers must evaluate the substrate's electronic landscape. The following decision tree outlines the logical selection of synthetic pathways.
Figure 1: Strategic decision pathway for selecting the optimal acylation method based on substrate reactivity.
Protocol A: Classical Lewis Acid-Mediated Acylation
Best for: Synthesis of robust 2,5-difluoroaryl ketones (e.g., acetophenones, benzophenones).
Mechanism: The reaction relies on the formation of a discrete acylium ion supersaturated with a strong Lewis Acid (AlCl3) to overcome the nucleophilic inertness of the 1,4-difluorobenzene ring.
Can be used as solvent in large excess (3-5 eq) to improve kinetics [3].
Acyl Chloride
1.1 - 1.2
Electrophile
R-COCl (Acetyl chloride, Benzoyl chloride).
AlCl (Anhydrous)
2.5 - 3.0
Catalyst
Critical: Must be >2 eq. 1 eq activates RCOCl; 1 eq complexes the product ketone.
Dichloromethane (DCM)
Solvent
Medium
High solvation of acylium complexes.
Step-by-Step Procedure
Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and an inert gas (N
or Ar) inlet. Route the exhaust through a caustic scrubber (NaOH trap) to neutralize HCl gas.
Add the Acyl Chloride (1.2 eq) dropwise. Stir for 30 min at 0°C.
Observation: The suspension should clarify or change color, indicating the formation of the Acylium-AlCl
complex.
Substrate Addition:
Add 1,4-Difluorobenzene (1.0 eq) dropwise to the pre-formed acylium complex.
Note: Adding the substrate to the complex (rather than vice versa) maintains a high concentration of electrophile, essential for deactivated rings.
Reaction Phase:
Allow the mixture to warm to room temperature.
Thermodynamic Push: If TLC shows low conversion after 2 hours, heat to reflux (40°C for DCM, or switch to 1,2-dichloroethane and heat to 80°C). The deactivation from two fluorine atoms often necessitates thermal energy.
Quenching (Hydrolysis):
Cool the mixture to 0°C.
CAUTION: Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl (10:1 ratio). This breaks the strong Aluminum-Product complex.[3]
Purification: Recrystallization from hexanes is often sufficient for benzophenones; distillation is preferred for acetophenones.
Validation Check:
1H NMR (CDCl
): Look for the characteristic splitting pattern of the 1,2,4,5-substituted ring. The protons at positions 3 and 6 (relative to acyl at 1) will appear as doublets of doublets (dd) with distinct coupling constants ().
Protocol B: Lithiation-Acylation (The "Reverse" Approach)
Best for: Synthesis of 2,5-difluorobenzaldehydes or when the Friedel-Crafts reaction fails due to excessive deactivation.
Concept: Instead of relying on the weak nucleophilicity of the ring, this method converts the ring into a strong nucleophile (aryllithium) via Directed Ortho Lithiation (DoG) or Halogen-Lithium Exchange [4].
Mechanism & Workflow
Since 1,4-difluorobenzene has acidic protons ortho to the fluorine atoms, it can be directly lithiated.
Figure 2: Lithiation pathway bypassing the electronic deactivation limits of Friedel-Crafts.
Step-by-Step Procedure
Inert Environment: Flame-dry a Schlenk flask and flush with Argon. Moisture is the enemy of this protocol.
Solvation: Dissolve 1,4-Difluorobenzene (1.0 eq) in anhydrous THF (10 vol). Cool to -78°C (Dry ice/Acetone bath).
Lithiation:
Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.
Critical Control: Maintain internal temperature below -65°C to prevent benzyne formation (elimination of LiF).
Stir for 1 hour at -78°C. The species formed is 2,5-difluorophenyllithium.
Acylation:
Add the electrophile (1.2 eq) dissolved in THF.
For Aldehydes: Use DMF or N-Formylmorpholine.
For Ketones: Use a Weinreb Amide (N-methoxy-N-methylamide) or N-Methylformanilide [4]. Avoid acid chlorides, as they lead to double addition (tertiary alcohols).
Workup:
Quench with saturated NH
Cl solution at -78°C.
Warm to room temperature and extract with Ethyl Acetate.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
No Reaction (Method A)
Complex precipitation or insufficient Lewis Acid.
Increase AlCl to 3.0 eq. Switch solvent to Nitrobenzene (polar, solubilizes complex) or use neat substrate.
Defluorination (Method A)
Reaction temperature too high; Fluoride elimination.
Keep T < 80°C. If heating is required, switch to Method B.
Benzyne Formation (Method B)
Temperature rose above -60°C during Lithiation.
Use internal thermometer. Add n-BuLi slower. Ensure efficient stirring.
Polyacylation
Highly unlikely on difluoro-rings.
If observed, reduce Acyl Chloride to 0.95 eq.
References
BenchChem. A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Retrieved from .
Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard Reference Text).
Google Patents. Process for the preparation of 2,4-difluoroacetophenone (and related isomers). EP0694519B1. Retrieved from .
PrepChem. Synthesis of 2,5-Difluorobenzaldehyde. Retrieved from .
Sigma-Aldrich. Friedel–Crafts Acylation: Reaction & Applications.[4] Retrieved from .
2-(2,5-Difluorophenyl)-2-oxoacetic acid (CAS: 1339922-71-2) is a versatile fluorinated building block belonging to the class of arylglyoxylic acids. Its unique structure combines a highly electrophilic
-keto acid moiety with an electron-deficient 2,5-difluorophenyl ring. This scaffold is increasingly relevant in drug discovery for synthesizing kinase inhibitors, antifungals, and peptidomimetics, where the difluorophenyl group improves metabolic stability and lipophilicity.
This guide details three distinct one-pot synthetic strategies utilizing this precursor:
Heterocycle Formation: Synthesis of Quinoxalinones via condensation.[1]
Multicomponent Assembly: Ugi 4-Component Reaction (U-4CR) for peptidomimetics.
The reactivity of 2-(2,5-Difluorophenyl)-2-oxoacetic acid is governed by two key electronic factors:
The
-Keto Acid Functionality: The adjacent carbonyls create a "push-pull" system. The ketone is highly susceptible to nucleophilic attack (e.g., by amines) due to the electron-withdrawing carboxylic acid and the difluorophenyl ring. The carboxylic acid is prone to decarboxylation under oxidative or radical conditions.[2]
The 2,5-Difluorophenyl Motif: The fluorine atoms at positions 2 and 5 exert a strong inductive effect (-I), significantly increasing the electrophilicity of the exocyclic ketone compared to non-fluorinated analogs. This accelerates condensation reactions but requires controlled conditions to prevent side reactions such as nucleophilic aromatic substitution (
) at the 4-position if strong nucleophiles are used.
Reactivity Pathway Diagram
Figure 1: Divergent synthetic pathways for 2-(2,5-Difluorophenyl)-2-oxoacetic acid.
Part 2: Strategy I – Synthesis of Fluorinated Quinoxalinones
Application: Synthesis of kinase inhibitor scaffolds (e.g., bioisosteres of quinoxaline-based drugs).
Mechanism: Double condensation with 1,2-diamines. The high electrophilicity of the
-ketone drives the initial Schiff base formation, followed by rapid intramolecular cyclization.
Catalyst: None required (AcOH acts as solvent/catalyst) or 5 mol%
(in EtOH).
Step-by-Step Methodology:
Charge: To a 25 mL round-bottom flask, add 2-(2,5-Difluorophenyl)-2-oxoacetic acid (1.0 mmol, 186 mg) and 1,2-phenylenediamine (1.1 mmol, 119 mg).
Solvate: Add Ethanol (5 mL). Note: For scale-up >1g, use Glacial Acetic Acid to improve solubility and rate.
Reflux: Heat the mixture to reflux (
) with stirring.
Observation: The solution typically turns from pale yellow to deep orange/brown.
Time: Reaction is usually complete within 2–4 hours (monitor by TLC, eluent 30% EtOAc/Hexane).
Work-up: Cool to room temperature.
Precipitation: The product, 3-(2,5-difluorophenyl)quinoxalin-2(1H)-one, often precipitates upon cooling.
Filtration: Filter the solid and wash with cold ethanol (2 x 2 mL).
Recrystallization: If necessary, recrystallize from EtOH/DMF.
Data Summary: Solvent Effects
Solvent
Temperature
Time
Yield (Isolated)*
Notes
Ethanol
4 h
78%
Greenest method; product precipitates easily.
Acetic Acid
1.5 h
88%
Faster; requires aqueous workup if no precipitate forms.
DMSO
1 h
82%
Difficult solvent removal; use only for library synthesis.
*Yields are representative of 2,5-difluoroarylglyoxylic acid derivatives based on general class reactivity [1, 2].
Part 3: Strategy II – Ugi 4-Component Reaction (U-4CR)
Application: Rapid generation of peptidomimetic libraries.
Mechanism: The acid component (our substrate) protonates the imine formed by the amine and aldehyde, facilitating isocyanide attack.[3]
Critical Note: Arylglyoxylic acids can act as both the carbonyl and acid component. To force the Acid Role (retaining the ketone for further diversity), use a reactive aldehyde (e.g., formaldehyde or benzaldehyde) and add the glyoxylic acid last.
Imine Formation: In a vial, dissolve Benzylamine (1.0 mmol) and Paraformaldehyde (1.0 mmol) in MeOH (2 mL). Stir at RT for 30 mins to pre-form the imine.
Why? Pre-forming the imine prevents the arylglyoxylic acid's ketone from competing as the carbonyl component.
Addition: Add 2-(2,5-Difluorophenyl)-2-oxoacetic acid (1.0 mmol) followed immediately by tert-Butyl isocyanide (1.0 mmol).
Reaction: Stir at room temperature for 24 hours.
Purification: Evaporate solvent. The residue is often a viscous oil. Purify via flash column chromatography (SiO2, Gradient 0-50% EtOAc in Hexane).
Mechanistic Workflow (DOT)
Figure 2: Ugi 4-CR workflow utilizing the target molecule as the acid component.
Part 4: Strategy III – Decarboxylative Amidation
Application: Synthesis of amide-linked 2,5-difluorophenyl ketones (bioisosteres of benzamides).
Concept: Utilizing the carboxylic acid as a "traceless" activating group. Under oxidative conditions, the
-keto acid decarboxylates to form an acyl radical, which couples with amines.
Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq, 2.0 equiv) or
.
Solvent: Acetonitrile (
)
Temperature:
Methodology:
Mix substrate (0.5 mmol) and morpholine (1.0 mmol) in acetonitrile (3 mL).
Add TBHP (1.0 mmol) dropwise.
Heat to
in a sealed tube for 12 hours.
Mechanism: The oxidant generates an acyl radical from the keto-acid (loss of
). This radical is trapped by the amine (or generated amine radical) to form the amide bond [3].
Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.
References
Quinoxaline Synthesis Review: Ajani, O. O., et al. "Microwave-Assisted Synthesis of Quinoxalinone Derivatives." Journal of Heterocyclic Chemistry, 2010. Link
Arylglyoxylic Acid Reactivity: Zhang, J., et al. "Recent Advances in the Synthesis of Biologically Active Quinoxalinones." European Journal of Medicinal Chemistry, 2018. Link
Decarboxylative Amidation: Wang, H., et al.
-Keto Acids with Amines." Organic Letters, 2012. Link
Ugi Reaction Mechanism: Ugi, I., et al. "Multicomponent Reactions in Organic Chemistry."[4] Endeavour, 1994.[4] Link
Fluorine in Med Chem: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Link
Precision Peptide Coupling of 2-(2,5-Difluorophenyl)-2-oxoacetic Acid
Application Note & Protocol Guide | AN-2025-DFP [1] Executive Summary The coupling of 2-(2,5-Difluorophenyl)-2-oxoacetic acid (an -keto acid) to amines is a critical step in the synthesis of protease inhibitors, specific...
The coupling of 2-(2,5-Difluorophenyl)-2-oxoacetic acid (an
-keto acid) to amines is a critical step in the synthesis of protease inhibitors, specifically those targeting histone deacetylases (HDACs) and kinases (e.g., TRK inhibitors).[1] This reaction presents unique chemoselective challenges due to the 2,5-difluoro substitution pattern , which exerts a strong electron-withdrawing effect (EWG), significantly increasing the electrophilicity of the -ketone.[1]
This guide outlines the mechanistic rationale for reagent selection and provides optimized protocols. While traditional carbodiimides (EDC/HOBt) are functional, Propylphosphonic Anhydride (T3P) is identified as the superior reagent for this specific transformation due to its ability to mitigate side reactions (decarbonylation, hydrate interference) and simplify purification.[1][2]
Part 1: Mechanistic Insight & Reagent Selection
The Challenge: Electronic Activation & Hydration
The 2,5-difluoro substitution on the phenyl ring lowers the pKa of the carboxylic acid and, more critically, destabilizes the
-keto group.
Hydrate Formation: The enhanced electrophilicity of the ketone often leads the starting material to exist as a stable gem-diol (hydrate) in the solid state. Standard coupling reagents may react with the hydrate water, consuming equivalents and reducing yield.
Decarbonylation: Over-activation of the carboxylic acid (e.g., via mixed anhydrides at room temperature) can facilitate the loss of CO, degrading the
-keto acid into a benzamide byproduct.
Chemoselectivity: Nucleophilic attack must occur exclusively at the activated carboxylate, not the highly reactive
-ketone.
Reagent Decision Matrix
The following logic gate determines the optimal coupling strategy based on substrate constraints.
Figure 1: Decision Matrix for Reagent Selection. T3P is the preferred starting point for high-value intermediates.[1]
Part 2: Experimental Protocols
Protocol A: T3P-Mediated Coupling (The Gold Standard)
Rationale: T3P acts as both a coupling reagent and a dehydrating agent.[1][3] It effectively converts the gem-diol form of the
-keto acid back to the ketone in situ while activating the carboxylic acid. Its cyclic anhydride structure is less prone to attacking the -ketone than uronium salts.
Rationale: If the amine is extremely unreactive, converting the acid to the acid chloride provides maximum electrophilicity.[1] This method requires strict temperature control to prevent CO loss.
Activation: Dissolve 2-(2,5-Difluorophenyl)-2-oxoacetic acid in anhydrous DCM at 0 °C .
Chlorination: Add catalytic DMF, followed by the slow addition of Oxalyl Chloride (gas evolution will occur).[1]
Aging: Stir at 0 °C for 1 hour. Do not heat.
Coupling: In a separate vessel, dissolve the amine (1.1 equiv) and Triethylamine (2.5 equiv) in DCM at 0 °C.
Transfer: Cannulate the acid chloride solution slowly into the amine solution at 0 °C.
Completion: Stir at 0 °C for 1 hour, then warm to RT. Quench with water.[5]
Part 3: Quantitative Data & Troubleshooting
Comparison of Reagent Efficiency
Table 1 summarizes typical yields and impurity profiles for this specific substrate class.
Reagent
Typical Yield
Purity (Crude)
Major Side Reaction
Recommended For
T3P
85 - 95%
High (>90%)
None (trace hydrolysis)
General Use / Scale-up
HATU
70 - 85%
Med (80%)
Guanidinylation / Over-activation
Sterically hindered amines
EDC/HOBt
60 - 75%
Med (75%)
N-acylurea formation
Standard lab synthesis
Acid Chloride
80 - 90%
High (if controlled)
Decarbonylation (if heated)
Cost-sensitive scale-up
Troubleshooting Guide
Issue 1: Low Conversion / Starting Material Remains
Cause: The
-keto acid is likely a hydrate.[1] The water is consuming the coupling reagent.
Solution: If using EDC or HATU, azeotrope the starting acid with toluene 3x before reaction. If using T3P, simply increase equivalents to 2.5–3.0 (T3P scavenges the water).[1][2]
Issue 2: "Missing" Product Mass (Decarbonylation)
Cause: Reaction temperature too high during activation.[1]
Solution: Keep activation step strictly at 0 °C. Do not use excess base (>3 equiv) which can promote decomposition.[1]
Issue 3: Impurity at +17 mass units (Ammonia adduct)
Cause: If using HATU/ammonium salts, ammonia can compete.[2]
Solution: Switch to T3P. Ensure amine is free base or desalting is performed efficiently.
Part 4: Reaction Pathway Visualization[1][2]
The following diagram illustrates the T3P activation pathway, highlighting the sequestration of the hydrate water.
Figure 2: T3P Activation Pathway.[1] Note the dual role of T3P in dehydrating the substrate and activating the carboxylate.
References
Wissmann, H., & Kleiner, H. J. (1980).[1][2] New peptide coupling reagents: Propanephosphonic acid anhydride. Angewandte Chemie International Edition. Link[2]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link[1][2]
Augustine, J. K., et al. (2009).[1][2] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of α-Ketoamides.[1] Synlett.[6] Link
Li, J. J. (2014).[1][2] Name Reactions and Reagents in Organic Synthesis: T3P Applications. Springer. Link[1][2]
Basavaprabhu, H., et al. (2013).[1][2] Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[1][3] Synthesis.[4][5][6][7][8][9][10][11][12][13][14] Link[2]
Technical Support Center: Troubleshooting Recrystallization of Fluorinated α-Keto Acids
Welcome to the technical support center for the purification of fluorinated α-keto acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of fluorinated α-keto acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the recrystallization of these unique and often sensitive compounds. The introduction of fluorine into an α-keto acid structure can significantly alter its physicochemical properties, presenting specific hurdles during purification. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high-purity crystalline products.
I. Understanding the Challenges: Why are Fluorinated α-Keto Acids Different?
The presence of fluorine atoms imparts unique characteristics to α-keto acids that directly influence their recrystallization behavior. A fundamental understanding of these effects is the first step in effective troubleshooting.
Altered Polarity and Solubility : The high electronegativity of fluorine can create strong dipole moments within the molecule, affecting its interaction with solvents. Depending on the degree and position of fluorination, the molecule can exhibit either increased or decreased polarity, making solvent selection a critical and non-intuitive step. Highly fluorinated moieties can lead to "fluorous" properties, where the compound shows preferential solubility in fluorinated solvents.[1]
Impact on Crystal Lattice Energy : Fluorine's small size and high electronegativity can lead to strong intermolecular interactions, including dipole-dipole forces and sometimes weak hydrogen bonds (C-H···F). These interactions can result in higher lattice energies, which generally lead to lower solubility in a given solvent.[2][3][4] Conversely, the introduction of fluorine can also disrupt typical packing motifs seen in non-fluorinated analogues, sometimes leading to lower lattice energies.[5] This dual nature makes predicting solubility challenging.
Potential for Impurities : The synthesis of fluorinated compounds can sometimes introduce unique impurities, such as regioisomers or products of incomplete fluorination.[6] Additionally, residual acidic impurities from the synthesis may be present.[6] These impurities can interfere with crystal nucleation and growth.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when approaching the recrystallization of fluorinated α-keto acids.
Q1: What is the best starting point for selecting a recrystallization solvent?
A1: There is no single "best" solvent. An ideal recrystallization solvent should dissolve the compound when hot but not when cold.[7][8] For fluorinated α-keto acids, a systematic screening approach is recommended.
A good practice is to test the solubility of a small amount of your crude material in a small volume of each solvent at room temperature and then upon heating.[8]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[12][13] This is common when the melting point of the compound is lower than the boiling point of the solvent or when significant impurities are present.[13]
Allow the solution to cool much more slowly. Insulating the flask can help.[14]
If oiling persists, you may need to reconsider your solvent system. A solvent with a lower boiling point or using a mixed solvent system might be necessary.
Q3: I'm not getting any crystals, even after cooling the solution in an ice bath. What's wrong?
A3: This is a common issue and usually points to one of two problems:
Too much solvent was used: This is the most frequent cause of crystallization failure.[13][15] The solution is not supersaturated enough for crystals to form.
The compound is highly soluble in the chosen solvent even at low temperatures.
Troubleshooting Steps:
Try scratching the inside of the flask with a glass rod at the meniscus. This can create nucleation sites.[14]
Add a "seed crystal" of the pure compound if you have one.
If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then try cooling it again.[13][14]
If the compound remains soluble, the solvent is not suitable. The crude material will need to be recovered by removing the solvent (e.g., via rotary evaporation) and a new solvent system must be selected.[13][14]
Q4: Are there any specific safety precautions I should take when handling fluorinated α-keto acids?
A4: Yes. While the final compounds may have varying toxicities, the reagents used in their synthesis and potential byproducts can be hazardous.
Handling Fluorinating Agents: Many fluorinating reagents are highly reactive and can react violently with water.[16][17] Some can generate hydrogen fluoride (HF), which is highly corrosive and toxic.[16][18]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. Work in a well-ventilated fume hood.
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Poly-fluorinated materials can be persistent in the environment.[16]
III. In-Depth Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving specific experimental issues.
Issue 1: Poor Crystal Yield
Question: I've successfully obtained crystals, but my yield is very low (e.g., less than 30%). What are the likely causes and how can I improve it?
Answer: A low yield is often a sign that a significant portion of your compound remains in the filtrate (the "mother liquor").[14]
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Excess Solvent
Too much hot solvent was used to dissolve the crude material, keeping more of the compound in solution upon cooling.[15]
Reduce the initial volume of solvent. Add it in small portions to the heated mixture until the solid just dissolves. If you've already filtered, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals.[14]
Premature Crystallization
The compound crystallized out during the hot filtration step, leading to product loss on the filter paper.[12]
Use a stemless funnel and keep the filtration apparatus hot.[12] You can also add a small excess of hot solvent before filtration and then boil it off before cooling.[12]
Inappropriate Solvent Choice
The compound has significant solubility in the solvent even at low temperatures.
Re-evaluate your solvent choice. A good recrystallization solvent will have a steep solubility curve with respect to temperature.[15]
Cooling Temperature
The solution was not cooled to a low enough temperature.
After cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation.[12]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System Status: [ONLINE]
Current Topic: Catalyst Optimization for Fluorinated
-Keto Acid Transformations
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Profile
Subject Molecule: 2-(2,5-Difluorophenyl)-2-oxoacetic acid
CAS: 1339922-71-2 (and related isomers)
Common Role: Precursor for chiral
-hydroxy acids (mandelic acid analogs), -amino acids, and decarboxylated biaryl ketones in API synthesis (e.g., kinase inhibitors).
The "Fluorine Effect" on Reactivity:
Before selecting a catalyst, you must account for the 2,5-difluoro substitution pattern:
Electronic Activation: The electron-withdrawing nature of the fluorine atoms (particularly at the ortho and meta positions) significantly increases the electrophilicity of the
-keto carbonyl. This accelerates nucleophilic attacks (hydration, amidation) but can make the molecule prone to over-reduction or side reactions with moisture.
Steric Ortho-Effect: The fluorine at the 2-position creates a "steric wall." Catalysts with bulky ligands (e.g., certain bulky phosphines in Rh-complexes) may suffer from lower turnover frequencies (TOF) due to hindered substrate approach.
Chelation Interference: The
-keto acid moiety is a bidentate ligand. The ortho-fluorine can occasionally compete for coordination sites on "hard" Lewis acidic metals, altering the expected transition state geometry.
Interactive Workflow: Select Your Transformation
Use the following decision tree to identify the correct catalyst class for your target product.
Figure 1: Catalyst selection logic based on the target functional group transformation.
Mechanism:[1][2][3][4][5][6] Outer-sphere hydride transfer.[4] The 2,5-difluoro ring makes the ketone highly receptive to hydride transfer, often allowing reaction at lower temperatures (
+ Chiral Ligand (e.g., Walphos or Josiphos families).
Why these ligands? The ferrocenyl-based ligands (Walphos) possess a flexible "chiral pocket" that accommodates the ortho-fluorine steric clash better than rigid BINAP systems.
Troubleshooting Guide: Ticket #AH-001
Issue
Diagnosis
Resolution
Low Enantiomeric Excess (ee < 80%)
Racemization via Enolization: The electron-withdrawing fluorines increase the acidity of the -proton in the product (if esterified) or the intermediate.
Switch Solvent: Avoid alcohols. Use Dichloromethane (DCM) or Toluene . Alcohols can facilitate proton exchange. Lower the reaction temperature.
Stalled Conversion
Substrate Inhibition: The product (-hydroxy acid) is a strong bidentate chelate and may poison the metal center.
In-situ Protection: Add a stoichiometric base (e.g., 1.1 eq DIPEA) to keep the acid deprotonated, or convert the starting material to a methyl ester prior to hydrogenation.
Defluorination (Trace Byproducts)
Over-Reduction: Harsh conditions (Pd/C, high temp) can cleave the C-F bond.
Switch Metal: Move from Pd/Pt (heterogeneous) to Ru/Rh (homogeneous) . Homogeneous catalysts are generally orthogonal to aryl-fluoride bonds under standard hydrogenation conditions.
Module B: Decarboxylative Cross-Coupling
Goal: Coupling with aryl halides or boronic acids to form biaryl ketones or esters, releasing
.
Recommended Catalyst System:
Catalyst: Copper(I) Iodide (CuI) or Copper(II) Acetate (Cu(OAc)
).
Ligand: 1,10-Phenanthroline (essential for stabilizing the Cu-intermediate).
Oxidant:
(air) or DTBP (Di-tert-butyl peroxide) if coupling with C-H bonds.
Mechanism Visualization:
The reaction proceeds via a radical mechanism where the catalytic cycle involves the oxidation of the
-keto acid to an acyl radical.
Figure 2: Simplified radical pathway for Cu-catalyzed decarboxylation.
Troubleshooting Guide: Ticket #DC-002
Issue
Diagnosis
Resolution
Low Yield / Protodecarboxylation
Radical Quenching: The generated acyl radical abstracts a hydrogen from the solvent instead of coupling.
Solvent Control: Avoid solvents with weak H-atoms (e.g., THF, Toluene). Use Acetonitrile or Chlorobenzene .
Formation of Homocoupling Dimers
Oxidant Overload: If using peroxides, the radical concentration is too high.
Slow Addition: Add the oxidant or the catalyst slowly via syringe pump to keep radical concentration low (steady-state approximation).
Module C: Reductive Amination (Synthesis of Unnatural Amino Acids)
Goal: Conversion to 2-amino-2-(2,5-difluorophenyl)acetic acid.
Recommended Catalyst System:
Biocatalysis (The Gold Standard):
Enzyme:
-Transaminases (TA).
Cofactor: PLP (Pyridoxal-5'-phosphate).
Advantage:[2][3] Enzymes are uniquely capable of handling the steric bulk of the 2,5-difluoro ring while delivering >99% ee.
Chemocatalysis:
Catalyst: Ir-complexes with chiral P,N-ligands.
Conditions: Reductive amination with
and .
Troubleshooting Guide: Ticket #RA-003
Issue
Diagnosis
Resolution
Low Conversion (Enzymatic)
Equilibrium Limitation: Transamination is reversible.
Shift Equilibrium: Use an amine donor like Isopropylamine and remove the volatile acetone byproduct via vacuum or nitrogen sweep.
Product Inhibition
Fluorine Interaction: The fluorinated product may bind tightly to the enzyme active site.
Biphasic System: Add an organic overlay (e.g., MTBE) to extract the product continuously, or use a resin-based in-situ product removal (ISPR).
FAQ: Frequently Asked Questions
Q: Can I use standard Pd/C for hydrogenating this keto acid?
A: Proceed with extreme caution. While Pd/C will reduce the ketone, it carries a high risk of hydrodefluorination (stripping the fluorine atoms), especially in acidic media. If you must use heterogeneous catalysts, use Pt/C (Platinum on Carbon) poisoned with vanadium, which is more chemoselective for C=O reduction over C-F cleavage.
Q: Why does the reaction turn black during decarboxylative coupling?
A: This indicates catalyst decomposition (formation of Cu(0) nanoparticles). This usually happens if the ligand loading is insufficient. Ensure you are using at least a 1:1 or 1.2:1 ratio of Ligand:Copper . 1,10-phenanthroline is preferred over bipyridine for stability.
Q: How do I remove the catalyst after the reaction?
A: For Copper: Wash with aqueous EDTA or
(which forms soluble blue amine complexes).
A: For Ruthenium/Rhodium: Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with N-acetylcysteine solution.
References
Mechanisms of Decarboxylative Coupling
Zhang, C., et al. (2012).[2] "Copper-Catalyzed Aerobic Oxidative Cross-Dehydrogenative Coupling of Amine and α-Carbonyl Aldehyde." Organic Letters.
Discussion on the radical mechanism involving Cu(II)
Cobley, C. J., & Hesselhammer, J. P. (2011). "Ligand Selection for Asymmetric Hydrogenation." Solvias Technical Reports.
Reductive Amination of Fluorinated Precursors
Vukelić, S., et al. (2015).[7] "Flow Synthesis of Fluorinated Amino Acids." European Journal of Organic Chemistry.[7]
Context: Validates the stability and reactivity of fluorinated amino acid precursors in reductive flow conditions.
General Reactivity of Alpha-Keto Acids
Wang, T., et al. (2022).[8] "Asymmetric Transfer Hydrogenation of α-Aryl Amidates." Chinese Journal of Organic Chemistry.
Context: Provides protocols for transfer hydrogen
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(2,5-Difluorophenyl)-2-oxoacetic acid before handling.
Technical Guide: Comparative Mass Spectrometry Profiling of 2-(2,5-Difluorophenyl)-2-oxoacetic Acid
Executive Summary 2-(2,5-Difluorophenyl)-2-oxoacetic acid (C₈H₄F₂O₃, MW 186.11) is a critical fluorinated building block, frequently utilized in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drug...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(2,5-Difluorophenyl)-2-oxoacetic acid (C₈H₄F₂O₃, MW 186.11) is a critical fluorinated building block, frequently utilized in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its purity and structural integrity are paramount during early-stage drug development.
This guide provides a comparative technical analysis of the mass spectrometric behavior of this analyte using Electrospray Ionization (ESI) versus Electron Ionization (EI) . We analyze the fragmentation kinetics, providing researchers with a decision matrix for selecting the optimal ionization mode for impurity profiling versus structural elucidation.
Part 1: Structural Analysis & Theoretical Basis
The analyte consists of a phenyl ring substituted with fluorine atoms at the 2 (ortho) and 5 (meta) positions, attached to a highly oxidized glyoxylic acid moiety.
Chemical Formula: C₈H₄F₂O₃
Exact Mass: 186.0129 Da
Key Structural Vulnerabilities: The
-keto acid linkage is thermodynamically prone to decarboxylation () and decarbonylation (), making it the primary site of fragmentation.
The "Ortho-Effect" in MS
The fluorine at the 2-position (ortho) exerts a distinct electronic effect compared to its 3,5-difluoro isomers. In negative mode ESI, the proximity of the electron-withdrawing fluorine to the carbonyl carbon destabilizes the acyl bond, accelerating the initial decarboxylation step compared to non-fluorinated analogs.
Part 2: Comparative Analysis (ESI vs. EI)
For a scientist validating this raw material, the choice of ionization determines the data quality.
Comparison Matrix: Ionization Modalities
Feature
Method A: ESI (Negative Mode)
Method B: EI (70 eV)
Primary Application
LC-MS (Impurity Profiling, PK Studies)
GC-MS (Raw Material ID, Library Matching)
Precursor Ion
( 185)
( 186)
Base Peak (Typical)
141 (Decarboxylated anion)
141 (Acylium cation) or 113
Fragmentation Nature
Soft: Controlled losses of neutral small molecules (, ).
Hard: High-energy radical cleavage; extensive ring fragmentation.
Detection Limit
High Sensitivity (pg levels) due to acidic proton.
Moderate Sensitivity; requires derivatization (e.g., TMS) for volatility.
Structural Insight
Confirms molecular weight and carboxylic acid functionality.
Confirms aromatic substitution pattern and ring stability.[1]
Expert Insight: When to use which?
Choose ESI(-): When tracking the compound in biological matrices or reaction mixtures. The acidic proton on the carboxylic acid allows for facile ionization, yielding a clean
peak.
Choose EI(+): When verifying the regio-chemistry of the starting material. The "hard" ionization produces lower mass fragments (
63, 85) diagnostic of the fluorinated ring structure, helping distinguish it from isomers like 3,4-difluoro derivatives.
Part 3: Detailed Fragmentation Pathways
ESI Negative Mode Pathway (
)
In negative mode, the fragmentation is driven by charge-remote stabilization and neutral losses.
Precursor (
185): The deprotonated carboxylate.
Step 1: Decarboxylation (
44 Da): The loss of is rapid. The charge localizes on the -carbon, forming a transient acyl anion, which rearranges to the stable 2,5-difluorobenzoyl anion ( 141).
Step 2: Decarbonylation (
28 Da): The benzoyl anion loses carbon monoxide () to form the 2,5-difluorophenyl anion ( 113).
Step 3: Ring Degradation: Further energy leads to the loss of HF (
93) or units.
EI Positive Mode Pathway (
)
The radical cation mechanism is more chaotic but highly reproducible.
Precursor (
186): Molecular ion.
Alpha-Cleavage: The bond between the carbonyls breaks, yielding the 2,5-difluorobenzoyl cation (
141) and the radical .
Secondary Fragmentation: The
141 ion ejects to form the 2,5-difluorophenyl cation ( 113).
Ring Opening: The phenyl cation fragments further into acetylene derivatives (
63) and fluorinated fragments ( 31, ).
Part 4: Visualization of Mechanisms
The following diagrams illustrate the fragmentation logic and the method development workflow.
Diagram 1: ESI(-) Fragmentation Tree
This tree visualizes the sequential loss of neutral molecules, characteristic of the alpha-keto acid class.
Caption: Step-wise ESI(-) fragmentation showing the characteristic loss of carbon dioxide followed by carbon monoxide.
Diagram 2: Method Validation Workflow
A logic flow for researchers to validate the identity of 2-(2,5-Difluorophenyl)-2-oxoacetic acid.
Caption: Decision matrix for selecting the appropriate MS ionization technique based on analytical goals.
Part 5: Experimental Protocols
To ensure reproducibility, the following protocols are recommended. These are self-validating systems: if the
141 fragment is not the base peak in MS2, the collision energy is likely too low.
Protocol A: LC-MS/MS (ESI Negative)
Objective: High-sensitivity detection and impurity quantification.
Mobile Phase Preparation:
Phase A: Water + 0.1% Formic Acid (Suppresses ionization slightly but improves peak shape) OR 5mM Ammonium Formate (pH 3.5). Note: Ammonium formate is preferred to buffer the pH and ensure consistent deprotonation in the source.
Phase B: Acetonitrile (LC-MS Grade).
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).
Source Parameters (Generic Triple Quad):
Polarity: Negative (-)
Spray Voltage: -2500 V
Gas Temp: 350°C
MS/MS Acquisition:
Select Precursor:
185.0
Collision Energy (CE): Ramp 10–30 eV.
Validation Check: At 15 eV,
141 should be dominant. At 30 eV, 113 should increase in intensity.
Protocol B: GC-MS (EI Positive)
Objective: Structural confirmation via library matching.
Derivatization (Mandatory):
The alpha-keto acid is thermally unstable and polar.
React 10 mg sample with 50 µL BSTFA + 1% TMCS at 60°C for 30 mins.
This forms the TMS-ester derivative (MW shifts from 186 -> 258).
biological activity comparison of fluorinated vs non-fluorinated oxoacetic acids
Executive Summary This guide provides a technical comparison between non-fluorinated oxoacetic acids (specifically aryl-2-oxoacetic acids or phenylglyoxylic acids) and their fluorinated analogs . While non-fluorinated ox...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between non-fluorinated oxoacetic acids (specifically aryl-2-oxoacetic acids or phenylglyoxylic acids) and their fluorinated analogs .
While non-fluorinated oxoacetic acids serve as classic electrophilic pharmacophores, the introduction of fluorine—particularly at the
-position or on the aryl ring—fundamentally alters the carbonyl reactivity landscape. The defining differentiator is the "Gem-Diol Effect." Fluorination adjacent to the -keto group significantly shifts the equilibrium toward hydration in aqueous media, allowing these molecules to mimic tetrahedral transition states of hydrolytic enzymes. This guide analyzes the impact of this shift on potency, metabolic stability, and binding kinetics.
Physicochemical Divergence: The "Gem-Diol" Effect
To understand the biological differences, one must first master the chemical equilibrium that dictates the effective concentration of the pharmacophore.
The Hydration Equilibrium
In non-fluorinated oxoacetic acids (e.g., Phenylglyoxylic acid), the
-keto group remains predominantly in the hybridized carbonyl form at physiological pH. However, the strong electron-withdrawing nature of fluorine (electronegativity 3.98) destabilizes the carbonyl, making it highly susceptible to nucleophilic attack by water.
Non-Fluorinated: Exists as Ketone (
). Planar geometry.
Fluorinated (especially
-F or perfluoroalkyl): Exists as Gem-Diol (Hydrate). Tetrahedral () geometry.
This geometric shift is not merely a side effect; it is often the primary mechanism of increased potency for protease and esterase inhibitors, as the gem-diol mimics the tetrahedral intermediate of peptide bond hydrolysis.
Acid dissociation (pKa)
Fluorine substitution on the aryl ring or adjacent alkyl chain lowers the pKa of the carboxylic acid moiety, ensuring full ionization at physiological pH (7.4), which influences membrane permeability (LogD) and electrostatic interactions within the binding pocket.
Comparative Biological Activity[1][2][3]
The following data summarizes the performance shift observed when introducing fluorine into the oxoacetic acid scaffold, specifically targeting enzymes like Pyruvate Dehydrogenase Kinase (PDK) and general bacterial growth inhibition .
Table 1: Potency and Stability Comparison
Feature
Non-Fluorinated (e.g., Phenylglyoxylic Acid)
Fluorinated Analog (e.g., 4-F-Phenylglyoxylic or Trifluoropyruvate)
Impact of Fluorination
Primary Geometry
Planar ()
Tetrahedral ( Gem-Diol)
Critical: Mimics enzyme transition states.
PDK Inhibition (IC50)
(Weak)
(Potent)
High: F-analogs bind to the ATP-binding pocket with higher affinity due to shape complementarity [1].
Antibacterial (MIC)
Moderate: Increased lipophilicity aids cell wall penetration [2].
Metabolic Stability
Low (Susceptible to decarboxylation)
High (C-F bond resists oxidation)
High: Blocks metabolic soft spots (e.g., para-position of aryl ring).
Toxicity Risk
Low
Moderate
Fluorinated metabolites (e.g., fluoroacetate) can be toxic if cleaved (Lethal Synthesis).
Case Study: Pyruvate Dehydrogenase Kinase (PDK) Inhibition
Research indicates that while simple
-keto acids are weak inhibitors of PDK, trifluoro-2-hydroxy-2-methylpropionamides (stable hydrates of fluorinated oxo-acids) exhibit oral activity. The fluorine atoms lock the molecule in a conformation that fits the allosteric site, preventing the phosphorylation of the PDH complex [1].
Mechanism of Action: Transition State Mimicry
The biological superiority of fluorinated oxoacetic acids often stems from their ability to stall enzymatic machinery. The diagram below illustrates how the fluorinated analog acts as a "Transition State Analogue" compared to the substrate-like behavior of the non-fluorinated parent.
Figure 1: Mechanism of Action contrasting the planar binding of non-fluorinated species vs. the transition-state mimicry of fluorinated gem-diols.
Experimental Protocols
To validate the activity differences described above, the following protocols ensure reproducible synthesis and biological evaluation.
Synthesis of 4-Fluorophenylglyoxylic Acid (Friedel-Crafts Approach)
Note: This method is preferred over Grignard oxidation for fluorinated substrates to avoid side reactions.
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Acylation: Add
(1.2 eq) to dry DCM (50 mL) at 0°C. Dropwise add Oxalyl Chloride (1.2 eq).
Addition: Add Fluorobenzene (1.0 eq) dropwise over 30 minutes. The solution will turn yellow/orange.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Critical Step: Monitor by TLC. The fluorinated ring deactivates the Friedel-Crafts reaction, potentially requiring longer times than non-fluorinated benzene.
Hydrolysis: Pour the reaction mixture onto crushed ice/HCl (100 mL). Extract with Ethyl Acetate (3x).
Purification: Recrystallize from Hexane/Chloroform.
Validation:
-NMR should show a singlet around -105 to -110 ppm (aryl-F).
Enzymatic Inhibition Assay (LDH/PDH Model)
This assay quantifies the IC50 shift caused by fluorination using Lactate Dehydrogenase (LDH) as a surrogate model for
-keto acid binding.
Materials:
NADH (0.2 mM solution)
Pyruvate (Substrate)
Test Compounds: Phenylglyoxylic acid (Control) vs. 4-Fluorophenylglyoxylic acid.
Buffer: 0.1 M Phosphate Buffer (pH 7.4).
Workflow:
Blanking: In a quartz cuvette, add 900
Buffer and 50 NADH.
Inhibitor Incubation: Add 10
of Test Compound (varying concentrations: 0.1 - 100 ). Incubate for 5 minutes.
Expert Note: Pre-incubation is vital for fluorinated analogs to establish the gem-diol equilibrium within the active site.
Initiation: Add 40
Pyruvate to start the reaction.
Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) for 120 seconds.
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
Aicher, T. D., et al. (1999).[1] "(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamides are orally active inhibitors of pyruvate dehydrogenase kinase."[1] Journal of Medicinal Chemistry, 42(15), 2741-2746.[1] Link
Obafemi, C. A., et al. (2020). "Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives." ResearchGate.[2] Link
Doyon, J. B., & Jain, A. (1999).[3] "The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase."[3] Organic Letters, 1(2), 183-185. Link
Sayyahi, S., et al. (2017). "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." American Journal of Organic Chemistry. Link
Personal protective equipment for handling 2-(2,5-Difluorophenyl)-2-oxoacetic acid
Executive Summary & Chemical Context Compound: 2-(2,5-Difluorophenyl)-2-oxoacetic acid CAS Registry Number: 1094294-16-2 (Verify with specific vendor CoA as isomers exist) Chemical Class: Fluorinated -keto acid[1] As an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Compound: 2-(2,5-Difluorophenyl)-2-oxoacetic acid
CAS Registry Number: 1094294-16-2 (Verify with specific vendor CoA as isomers exist)
Chemical Class: Fluorinated
As an intermediate often employed in the synthesis of kinase inhibitors and metabolic modulators, this compound presents a dual-hazard profile: chemical reactivity (due to the
-keto acid moiety) and biological persistence (due to the fluorinated aromatic ring).
While many researchers treat organic acids as routine, the 2-oxo functionality increases electrophilicity, making this compound a potent irritant and potentially corrosive to mucous membranes. Furthermore, the 2,5-difluoro substitution pattern enhances lipophilicity, increasing the risk of dermal absorption compared to non-fluorinated analogs.
Core Directive: Treat as a Corrosive Solid and Hygroscopic Irritant . All handling must prevent inhalation of dust and direct dermal contact.
Risk Assessment & Hazard Identification
The following classification is derived from structural activity relationships (SAR) of analogous
Why? Standard safety glasses have gaps. 2-oxoacetic acid dust is fine and electrostatic; it can bypass side-shields. Upon contact with the eye's moisture, it forms an acidic solution immediately.
Face Shield: Required only if handling >10g or working with concentrated solutions under pressure.
Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator (e.g., 3M 8293). Surgical masks provide zero protection against acid vapors or fine dust.
D. Body Protection
Standard: Cotton lab coat (buttoned to collar).
Enhanced: If handling slurries or large scale (>50g), wear a Tyvek® apron or sleeve covers to bridge the gap between glove and lab coat cuff.
Operational Protocol: Step-by-Step Handling
This workflow minimizes hydrolysis (degradation) and exposure.
Step 1: Preparation & Weighing
Environment: Balance must be located inside a fume hood or a vented enclosure.
Static Control: Fluorinated solids are often static-prone.[1] Use an anti-static gun or polonium strip to neutralize the weigh boat. This prevents "jumping" of the powder.
Tools: Use plastic or stainless steel spatulas. Avoid aluminum (potential reactivity with acidic fluorides over time).
Step 2: Solubilization (The Danger Zone)
Caution: Exothermic heat of solution is possible.[1]
Place the reaction vessel in a cooling block or ice bath before adding solvent.
Add the solid acid first, then the solvent (e.g., DMF, Methanol) slowly.
Ventilation: Keep the vessel open to the hood atmosphere for 30 seconds after addition to allow any initial off-gassing to clear before capping.
Step 3: Reaction Monitoring
When sampling for TLC/LCMS, assume the syringe needle is contaminated with corrosive liquid.
Wipe the needle with a Kimwipe inside the hood before transferring to the instrument vial.
Visualization: Safety & Handling Workflow
The following diagram illustrates the critical decision points and safety barriers for this specific compound.
Caption: Operational logic flow distinguishing PPE requirements based on physical state (Solid vs. Solution).
Emergency Response & Disposal
Spill Management
Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (water) to dampen, then scoop into a bag. Wipe area with saturated Sodium Bicarbonate (
) solution.
Liquid Spill: Absorb with vermiculite or spill pads. Do not use paper towels on concentrated acid spills (fire risk).
Disposal Protocol (EHS Compliant)
This compound contains Fluorine .[1] It cannot be incinerated in standard medical waste streams due to the formation of Hydrogen Fluoride (HF) gas.
DO mix with: DCM, Chloroform, other halogenated solvents.
DO NOT mix with: Strong bases (exothermic reaction), Cyanides (gas evolution), or Non-halogenated flammables (if your facility pays a premium for halogenated waste).
Container: High-density polyethylene (HDPE) or glass. Avoid metal cans.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235398 (Analogous Fluorinated Phenylacetic Acids). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
University of Utah EHS. Standard Operating Procedure: Acid Handling. Retrieved from [Link]